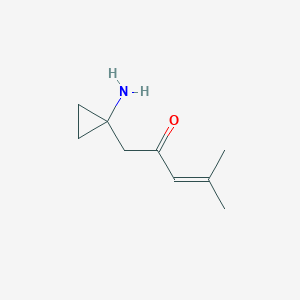

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C9H15NO/c1-7(2)5-8(11)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3 |

InChI Key |

YMEPYTKDZXKBEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CC1(CC1)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation via Alkylation and Cyclization

A common approach to synthesize 1-aminocyclopropane derivatives involves the cyclization of nitroacetate esters with 1,2-dihaloethanes, followed by reduction and hydrolysis steps to yield the amino acid or amine-substituted cyclopropane ring.

Method Summary : Ethyl nitroacetate or methyl nitroacetate is reacted with 1,2-dibromoethane or 1,2-dichloroethane under basic conditions (e.g., sodium carbonate) in methylene chloride solvent at reflux (80–120 °C) to form a nitrocyclopropane intermediate via alkylation and cyclization.

Reduction and Hydrolysis : The nitro group is reduced using tin dichloride in methanol or ethanol at 15–20 °C, followed by alkaline hydrolysis (NaOH or KOH) at 70–90 °C to yield 1-aminocyclopropane-1-carboxylic acid or related amines.

Purification : Crystallization from 95% ethanol by cooling and stirring affords high-purity aminocyclopropane derivatives.

This method is well-documented for producing 1-aminocyclopropane derivatives with good yields and purity.

Construction of the 4-Methylpent-3-en-2-one Backbone

Enone Synthesis via Aldol Condensation and Related Methods

The 4-methylpent-3-en-2-one moiety is an α,β-unsaturated ketone that can be prepared by:

- Aldol condensation of appropriate aldehydes and ketones, such as acetone derivatives with crotonaldehyde or related aldehydes.

- Palladium-catalyzed coupling reactions to install the unsaturation and methyl substituents.

For example, palladium-catalyzed cross-coupling reactions using Pd sources such as Pd2(dba)3 or Pd(P(t-Bu)3)2 with bases like N-ethyl-N,N-diisopropylamine in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be employed to synthesize substituted enones with high selectivity.

The enone intermediate can be isolated by standard organic workup including acidification, extraction, and crystallization.

Coupling of Aminocyclopropyl Group to the Enone

Amination via Nucleophilic Addition or Peptide Coupling Analogues

The attachment of the 1-aminocyclopropyl group to the 4-methylpent-3-en-2-one can be achieved by:

- Direct nucleophilic addition of the aminocyclopropyl moiety to the α,β-unsaturated ketone.

- Peptide coupling chemistry involving the reaction of the primary amine of the aminocyclopropyl group with acid derivatives or activated esters of the enone precursor.

Peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) with additives like N-hydroxysuccinimide or 1-hydroxybenzotriazole facilitate amide bond formation under mild conditions in aprotic solvents such as dimethylformamide or dichloromethane.

This method allows for the selective formation of the amine-enone linkage, yielding the target compound or its derivatives.

Alternative and Supporting Synthetic Approaches

Cyclopropanation via Sulfur Ylide or Michael Addition

Literature reports cyclopropanation of enones by sulfur ylides or Michael addition followed by intramolecular displacement to form cyclopropyl ketones. These methods can be adapted to install the cyclopropyl ring onto the enone backbone with stereochemical control.

- Michael addition of carbanions bearing leaving groups to enones generates enolate intermediates that cyclize to cyclopropanes.

- Stereoselectivity is influenced by the conformation of the enone and substituents.

This route may be used to prepare cyclopropyl enone intermediates that can be further aminated to yield the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Cyclopropylamine Derivatives

Key Observations :

- The enone system in the target compound distinguishes it from other cyclopropylamine derivatives, which typically feature ester or alcohol functionalities. This α,β-unsaturated ketone enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., Michael acceptors in drug design) .

Enone-Based Compounds

Key Observations :

Physicochemical Properties

Biological Activity

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one, also known by its CAS number 1936573-09-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 153.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular processes. Notably, it has been identified as a potential inhibitor of β-amyloid peptide release, which is significant in the treatment of Alzheimer's disease. The compound's structure allows it to modulate the enzymatic pathways that lead to amyloid plaque formation in the brain .

Neuroprotective Effects

Research indicates that compounds similar to this compound can inhibit the release of β-amyloid peptides. This inhibition is crucial for preventing neurodegeneration associated with Alzheimer's disease. The mechanism involves interference with protease enzymes responsible for cleaving amyloid precursor proteins (APP), thereby reducing amyloid plaque deposition .

Anticancer Potential

In addition to its neuroprotective properties, this compound has shown promise in cancer research. It exhibits significant activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, it has been associated with inhibiting ERK5 signaling, which plays a vital role in tumor growth and metastasis .

In Vitro Studies

A study involving a library of compounds demonstrated that this compound displayed favorable drug-like properties and was predicted to interact with over 3,262 distinct protein targets. This diversity suggests broad applicability across different therapeutic areas .

Target Prediction and Activity

The compound's predicted targets include various enzymes and membrane receptors relevant to both neurodegenerative diseases and cancer pathways. For example, its interaction with the MEK5/ERK5 pathway indicates potential applications in treating cancers such as breast and liver cancer .

| Biological Activity | Target | Effect |

|---|---|---|

| Inhibition of β-amyloid | Protease Enzymes | Reduces amyloid plaque |

| Anticancer Activity | ERK5 Signaling Pathway | Inhibits tumor growth |

Q & A

Q. What are the optimal synthetic routes for 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one, and how can reaction efficiency be monitored?

The synthesis typically involves coupling a cyclopropylamine derivative with a pre-formed enone system. A reflux method with an ethanolic solution, catalyzed by acetic acid, is effective for similar ketone-amine conjugates. Reaction progress can be monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials and emergence of the product. Post-reaction workup includes ice-water quenching, filtration, and drying . For cyclopropane ring formation, cycloaddition or ring-closure strategies using diazo compounds may be employed, though steric hindrance from the methyl group in the pentenone moiety requires careful optimization of reaction temperature and solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the presence of the cyclopropylamine (e.g., characteristic upfield shifts for cyclopropane protons) and the conjugated enone system (olefinic protons at δ 5.5–6.5 ppm).

- IR Spectroscopy : Stretching frequencies for the ketone (1700–1750 cm) and amine (3300–3500 cm) groups validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers.

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropyl and enone moieties .

Q. What are the key challenges in purifying this compound?

The compound’s polarity and potential for tautomerization (enol-keto forms) complicate purification. Recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography with silica gel (using gradients of ethyl acetate in hexane) are effective. Care must be taken to avoid prolonged exposure to acidic/basic conditions, which may degrade the cyclopropylamine group .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding the compound’s reactivity?

DFT calculations predict reaction pathways, such as the stability of intermediates during cyclopropane ring formation or keto-enol tautomerization. For example, the activation energy for ring-opening reactions of the cyclopropylamine group can be modeled to assess synthetic feasibility. Additionally, molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Q. How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

Conflicting NMR signals (e.g., overlapping peaks for cyclopropane protons) can be resolved using 2D techniques like - COSY and HSQC. For stereochemical ambiguities, NOESY experiments or X-ray crystallography are definitive. Computational NMR prediction tools (e.g., ACD/Labs) cross-validate experimental data .

Q. What strategies exist for enantioselective synthesis of the aminocyclopropyl moiety?

Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can induce enantioselectivity. For instance, using a chiral ligand with diazo reagents in the cyclopropanation step yields enantiomerically pure aminocyclopropane derivatives. The stereochemical outcome must be verified via circular dichroism (CD) or chiral HPLC .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. LC-MS identifies decomposition products, such as ring-opened amines or oxidized enones. Buffered solutions (pH 3–9) reveal pH-sensitive functional groups, guiding storage conditions (e.g., inert atmosphere, low temperature) .

Methodological Considerations

- Data Contradiction Analysis : Cross-referencing experimental and computational data (e.g., comparing DFT-predicted NMR shifts with observed values) resolves structural ambiguities .

- Experimental Design : Use factorial design (e.g., varying solvent, catalyst loading, and temperature) to optimize synthetic yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.